2-(3',4'-Dihydroxybutyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’,4’-Dihydroxybutyl)quinoxaline is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is a derivative of quinoxaline, a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Dihydroxybutyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. This reaction is often carried out under high temperature and strong acid catalyst conditions . Another method involves the use of bentonite clay and ethanol as a reaction medium, which is then concentrated and diluted with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for 2-(3’,4’-Dihydroxybutyl)quinoxaline are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3’,4’-Dihydroxybutyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .
Scientific Research Applications
2-(3’,4’-Dihydroxybutyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3’,4’-Dihydroxybutyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinoxaline derivatives have been studied as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, consisting of a benzene ring fused to a pyrazine ring.
Quinazoline: Similar structure but with a nitrogen atom in a different position.
Pthalazine: Another nitrogen-containing heterocycle with a similar ring structure.
Uniqueness
2-(3’,4’-Dihydroxybutyl)quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydroxybutyl side chain allows for unique interactions with biological targets and can be modified to create a variety of derivatives with different activities .
Properties
IUPAC Name |
4-quinoxalin-2-ylbutane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLMYCHHSCHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661930 |
Source
|
Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80840-08-0 |
Source
|
Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.